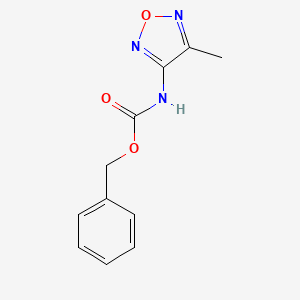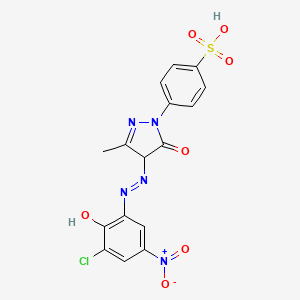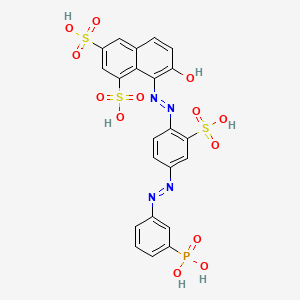
7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye and a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it can be used as a staining agent to visualize cellular components under a microscope.
Medicine
In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the textile industry, it is used to dye fabrics, providing vibrant and long-lasting colors. It is also used in the food industry as a colorant.
作用机制
The mechanism by which “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” exerts its effects involves interactions with various molecular targets. The azo groups can interact with proteins and enzymes, altering their activity. The compound’s ability to change color under different conditions is due to the electronic transitions within the azo groups.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Used for staining lipids.
Uniqueness
Compared to these similar compounds, “7-Hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulphophenyl)azo)naphthalene-1,3-disulphonic acid” may offer unique properties such as higher stability, specific color changes, or enhanced binding to certain molecular targets.
属性
CAS 编号 |
93966-72-4 |
|---|---|
分子式 |
C22H17N4O13PS3 |
分子量 |
672.6 g/mol |
IUPAC 名称 |
7-hydroxy-8-[[4-[(3-phosphonophenyl)diazenyl]-2-sulfophenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C22H17N4O13PS3/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39) |
InChI 键 |
HJBVBKCRIMMOCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
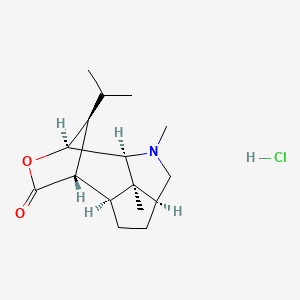


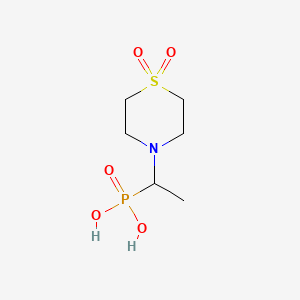
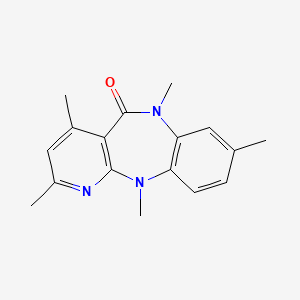
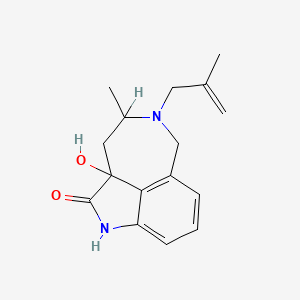
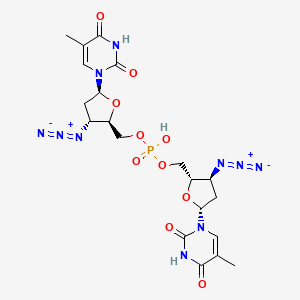
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
